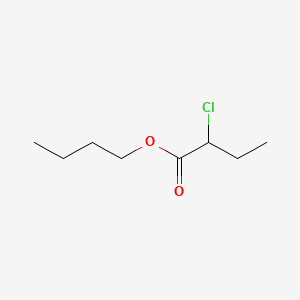![molecular formula C14H24N4 B14545945 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline CAS No. 61924-81-0](/img/structure/B14545945.png)
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline is an organic compound with the molecular formula C14H24N4 This compound is known for its unique structure, which includes a triazene moiety linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline typically involves the reaction of diethylamine with a suitable triazene precursor under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazene moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazene group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound may yield corresponding nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-3,3-Dimethyl-1-triazenyl]-1,1’-biphenyl: This compound shares a similar triazene structure but differs in the substituents attached to the triazene group.
(1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime: Although structurally different, this compound also contains a triazene-like moiety and exhibits similar reactivity.
Uniqueness
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline is unique due to its specific combination of diethyl and triazene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61924-81-0 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
4-(diethylaminodiazenyl)-N,N-diethylaniline |
InChI |
InChI=1S/C14H24N4/c1-5-17(6-2)14-11-9-13(10-12-14)15-16-18(7-3)8-4/h9-12H,5-8H2,1-4H3 |
InChI Key |
GYIUIHZNVZFOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


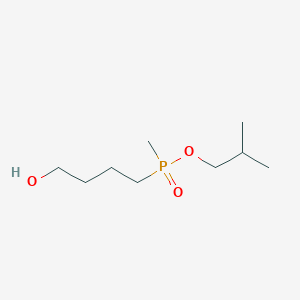
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
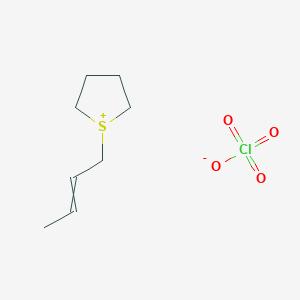
![[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14545890.png)
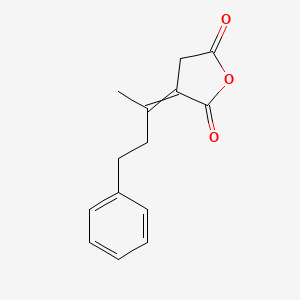
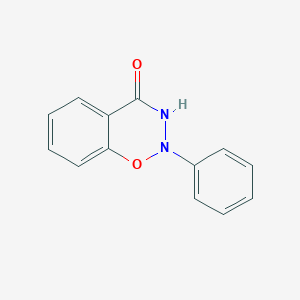
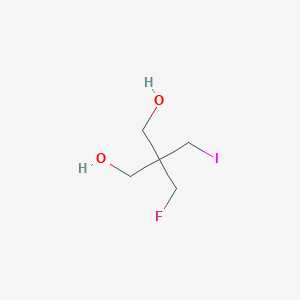
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
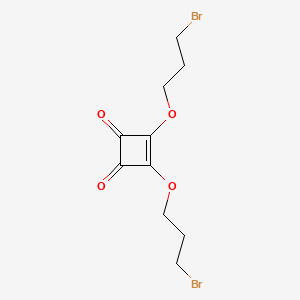

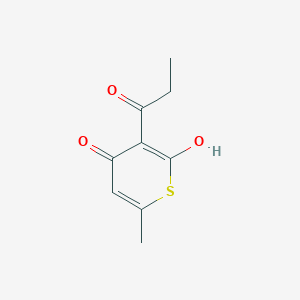
![4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-](/img/structure/B14545947.png)
